molecular formula C8H8N2O B13663417 Furo[2,3-b]pyridin-5-ylmethanamine

Furo[2,3-b]pyridin-5-ylmethanamine

Cat. No.: B13663417
M. Wt: 148.16 g/mol
InChI Key: XXJPYCJRPUTHCY-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-5-ylmethanamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring structure consisting of a furan ring and a pyridine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific research applications.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridin-5-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the furan and pyridine rings.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as dichloromethane, ethanol, and water, along with appropriate catalysts to enhance the reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield furo[2,3-b]pyridine derivatives with additional functional groups, while substitution reactions may result in the formation of various substituted furo[2,3-b]pyridines .

Scientific Research Applications

Furo[2,3-b]pyridin-5-ylmethanamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has shown significant potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways . Additionally, it has been investigated for its antimicrobial and antioxidant properties . The compound’s unique structure also makes it a valuable tool for studying various biochemical processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways within cells. Molecular docking studies have revealed strong binding affinities of this compound to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Furo[2,3-b]pyridin-5-ylmethanamine can be compared to other similar compounds, such as furo[3,2-b]pyridine and pyrido[2,3-d]pyrimidine derivatives . While these compounds share some structural similarities, this compound is unique in its specific ring fusion and functional groups, which contribute to its distinct chemical and biological properties. The presence of both furan and pyridine rings in this compound imparts unique reactivity and binding characteristics, making it a valuable scaffold for drug development and other scientific research applications .

Conclusion

This compound is a versatile and valuable compound in the field of medicinal chemistry and scientific research. Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents and the study of various biochemical processes. The compound’s ability to interact with key molecular targets and disrupt cellular signaling pathways underscores its potential as an anticancer agent and its broader applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

furo[2,3-b]pyridin-5-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4,9H2

InChI Key

XXJPYCJRPUTHCY-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=C(C=C21)CN

Origin of Product

United States

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